molecular formula C7H3F3N2OS B117196 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 147972-26-7

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B117196
CAS No.: 147972-26-7
M. Wt: 220.17 g/mol
InChI Key: HQOYCMNAXBKANH-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a specialized chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound is a functionalized thienopyrimidine, a class of heterocyclic molecules recognized as privileged structures in drug discovery due to their role as bioisosteres of natural nitrogenous bases and quinazolines . These analogs are extensively investigated for their potential as inhibitors of protein kinases, a key target class for the development of anti-cancer therapeutics . The incorporation of a trifluoromethyl group at the 2-position is a strategic modification often employed to enhance a compound's pharmacological properties, including its metabolic stability and binding affinity to enzyme active sites. Research on closely related thienopyrimidin-4(3H)-one derivatives has demonstrated a promising mechanism of action, where the core structure functions as a non-ATP mimetic inhibitor . This binding mode allows it to target the ATP-binding site of kinases, such as Pim-1, by forming a critical hydrogen bond with the conserved Lys67 amino acid, while the 2-substituent is positioned to interact with hydrophobic regions of the pocket . This mechanism can lead to the disruption of crucial cellular processes, including cell cycle progression and proliferation. Preclinical studies of similar compounds have shown potent anti-proliferative effects against a range of human cancer cell lines, such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer), making this scaffold a valuable tool for studying tumor biology and identifying new targeted therapy approaches .

Properties

IUPAC Name

2-(trifluoromethyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-3-1-2-14-4(3)5(13)12-6/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOYCMNAXBKANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(NC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599912
Record name 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147972-26-7
Record name 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Trifluoromethyl-Substituted Thienooxazinone Precursors

The synthesis begins with 2-aminothiophene-3-carboxylic acid derivatives, where the trifluoromethyl group is introduced at the thiophene ring’s C2 position. Reacting 2-amino-3-(trifluoromethyl)thiophene-4-carboxylic acid with 4-(trifluoromethyl)benzoyl chloride in pyridine at 0–5°C yields 2-(4-(trifluoromethyl)phenyl)-4H-thieno[3,2-d]oxazin-4-one. This intermediate is critical for subsequent ring expansion.

Key Reaction Conditions

  • Solvent: Pyridine (8 mL per 5.65 mmol substrate)

  • Temperature: 0°C initial, followed by 3 h at room temperature

  • Yield: 72–78% (crude product used without purification)

Ring-Opening and Cyclization to Pyrimidinones

The oxazinone intermediate undergoes nucleophilic attack by 4-aminopyridine in acetic acid under reflux (4 h), facilitating ring-opening and recyclization to form the pyrimidinone core. For 2-(trifluoromethyl) derivatives, this step requires precise stoichiometric control to prevent decomposition of the electron-deficient trifluoromethyl group.

Optimized Parameters

  • Reagent: 4-aminopyridine (1.5 eq relative to oxazinone)

  • Solvent: Glacial acetic acid (6 mL per 3.5 mmol substrate)

  • Purification: Silica gel chromatography (hexane:ethyl acetate, 1:1)

  • Yield: 70–82% after purification

One-Pot Cyclocondensation Approaches

Direct Assembly from Thiophene Carboxylic Acid Derivatives

A streamlined method involves condensing 3-(trifluoromethyl)thiophene-2-carboxamide with urea derivatives in polyphosphoric acid (PPA) at 140–160°C. This one-pot approach eliminates intermediate isolation, enhancing throughput for gram-scale synthesis.

Representative Protocol

  • Substrate: 3-(Trifluoromethyl)thiophene-2-carboxamide (10 mmol)

  • Reagent: Urea (15 mmol), PPA (30 mL)

  • Conditions: 150°C, 6 h under nitrogen

  • Workup: Precipitation in ice water, filtration, recrystallization (ethanol)

  • Yield: 65–72%

Microwave-Assisted Acceleration

Microwave irradiation (300 W, 120°C) reduces reaction times to 30–45 minutes while maintaining yields comparable to conventional heating. This method proves advantageous for thermally sensitive trifluoromethyl groups.

Post-Functionalization of Preformed Thienopyrimidinones

Electrophilic Trifluoromethylation

Late-stage introduction of the trifluoromethyl group employs Umemoto’s reagent (2-(trifluoromethyl)benzothiazolium triflate) under basic conditions. Reacting 2-bromo-thieno[3,2-d]pyrimidin-4(3H)-one with the trifluoromethylating agent in DMF at 80°C achieves C2 functionalization.

Reaction Profile

  • Substrate: 2-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one (1 eq)

  • Reagent: Umemoto’s reagent (1.2 eq), K2CO3 (2 eq)

  • Solvent: DMF (anhydrous), 80°C, 12 h

  • Yield: 58% (requires HPLC purification)

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling between 2-iodo-thienopyrimidinones and methyl trifluoro(trimethylstannyl)borate provides an alternative route. Optimized conditions use Pd(PPh3)4 (5 mol%) in THF at 60°C.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

MethodYield RangePurity (HPLC)ScalabilityCF3 Introduction Step
Oxazinone Intermediate70–82%>95%Multi-gramEarly (Step 1)
One-Pot Cyclocondensation65–72%92–94%DecagramIntegrated
Post-Functionalization58–63%88–90%MilligramLate (Final Step)

The oxazinone route offers superior regiocontrol for CF3 placement, while one-pot methods favor rapid access with fewer intermediates. Post-functionalization enables modular synthesis but faces yield limitations due to competing side reactions.

Characterization and Analytical Data

Spectroscopic Profiles

  • IR (KBr): 1690 cm⁻¹ (C=O stretch), 1345–1520 cm⁻¹ (C-F3 asymmetric/symmetric bends), 660 cm⁻¹ (C-S)

  • ¹H NMR (CDCl3): δ 7.42–8.37 (aromatic protons), absence of NH signals confirms N3 substitution

  • ¹³C NMR: δ 158.25 (C=O), 124.57 (q, J = 272 Hz, CF3), 130.23 (thiophene C4)

Mass Spectrometry

  • ESI-MS: m/z 289.05 [M+H]⁺ (calculated for C10H6F3N2OS: 289.02)

Challenges and Optimizations

Trifluoromethyl Group Stability

The strong electron-withdrawing nature of CF3 necessitates inert atmospheres and anhydrous conditions to prevent hydrolysis during synthesis. Lithium chloride additives stabilize intermediates during cyclization steps.

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates target compounds from byproducts like dehalogenated species or over-alkylated derivatives .

Chemical Reactions Analysis

Types of Reactions

OSM-S-467 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified to enhance their biological activity .

Scientific Research Applications

Biological Activities

Research indicates that 2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits significant biological activities:

  • Antitumor Activity : The compound has shown promise as a potential anticancer agent by inhibiting specific kinases involved in tumor growth.
  • Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
  • Inhibition of Enzymes : Particularly those involved in cancer pathways, making it a candidate for targeted cancer therapies .

Medicinal Chemistry Applications

The compound's structure allows for modifications to enhance its pharmacological profile:

  • Drug Design : It serves as a scaffold for designing novel inhibitors targeting specific biological pathways.
  • Prodrug Development : The trifluoromethyl group can be exploited to improve the metabolic stability and bioavailability of new drug candidates.

Material Science Applications

In addition to medicinal chemistry, this compound has applications in material sciences:

  • Organic Electronics : Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Fluorescent Materials : The compound can be incorporated into polymer matrices to develop materials with specific optical properties for sensors and displays.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of thieno[3,2-d]pyrimidinones exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various thienopyrimidine derivatives against resistant strains of bacteria. Results indicated that modifications at the trifluoromethyl position significantly enhanced activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of OSM-S-467 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-467 acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an asparagine-OSM-S-467 adduct . This reaction hijacking mechanism is selective for the parasite enzyme, making it a promising candidate for antimalarial therapy .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl substitution (8b) confers moderate yield (61%) and a melting point of 253–254°C, reflecting enhanced stability compared to amino-substituted analogs like 4o (19% yield) .
  • Amino-substituted derivatives (e.g., 4o, 28e) exhibit potent enzyme inhibition (PDE7 IC₅₀ < 10 nM) but lower synthetic yields, likely due to complex purification requirements .
  • Methoxyphenyl substituents (6b) improve anticancer activity via EGFR/VEGFR-2 inhibition but reduce metabolic stability compared to fluorinated analogs .

Anticancer Activity

  • Thieno[2,3-d]pyrimidin-4(3H)-ones: Derivatives with azepine fragments enhance melanin synthesis in B16 cells, suggesting off-target effects absent in 3,2-d isomers .
  • Amino-substituted analogs: 2-(Propan-2-ylamino) derivatives (4q) show reduced cytotoxicity (IC₅₀ > 50 µM) compared to trifluoromethyl-containing compounds, highlighting the role of -CF₃ in target affinity .

Enzyme Inhibition

  • PDE7 Inhibitors: 2-(Cyclopentylamino) derivatives (28e) achieve IC₅₀ = 1.9 nM for PDE7, while 6-substituted analogs lose potency, underscoring the importance of substituent position .
  • Kinase Inhibitors: Trifluoromethyl derivatives (8b) exhibit selectivity for Pim-1 over other kinases, unlike non-fluorinated pyridothienopyrimidinones .

Physicochemical Properties

  • Metabolic Stability : Fluorinated derivatives resist oxidative metabolism better than methylthio or methoxy-substituted analogs, as seen in prolonged half-life studies .
  • Crystallinity: Higher melting points in trifluoromethyl derivatives (e.g., 253–254°C for 8b) suggest stronger intermolecular interactions versus amino-substituted compounds (e.g., 4q melts at 259–261°C) .

Biological Activity

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is part of the aminothienopyrimidine series and is being investigated for its potential in treating various diseases, particularly infectious diseases and cancers. Its structural features contribute to its interaction with biological targets, leading to significant pharmacological effects.

  • IUPAC Name : 2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-one
  • Molecular Formula : C7H3F3N2OS
  • Molecular Weight : 220.17 g/mol
  • CAS Number : 147972-26-7

The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in disease progression. Notably, it has been shown to target:

  • Mycobacterium tuberculosis : It inhibits cytochrome bd oxidase, which is crucial for the energy metabolism of the bacteria, leading to significant antimycobacterial activity.
  • Pim Kinases : It demonstrates inhibitory activity against Pim-1 kinase, which is involved in cancer cell proliferation. The compound's derivatives have shown IC50 values as low as 1.18 µM, indicating potent activity .

Antimycobacterial Activity

Research indicates that this compound has substantial activity against Mycobacterium tuberculosis. The mechanism involves disrupting energy metabolism by inhibiting critical enzymes within the bacterial respiratory chain. This results in a decrease in bacterial viability and proliferation.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The most active derivatives displayed IC50 values ranging from 1.18 µM to 8.83 µM against these cell lines .

Antiviral Activity

There is emerging evidence that thieno[3,2-d]pyrimidin-4-one derivatives possess antiviral properties as well. They have been tested against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV), showing effective inhibition with EC50 values around 1.4 μM for DENV-2 .

Case Study 1: Antimycobacterial Efficacy

A study conducted on the efficacy of this compound against Mycobacterium tuberculosis revealed that treatment with this compound resulted in a significant reduction in bacterial load in vitro and in vivo models. The study highlighted its potential as a lead compound for developing new antitubercular agents.

Case Study 2: Cancer Cell Line Testing

In vitro studies on various cancer cell lines demonstrated that compounds derived from thieno[3,2-d]pyrimidin-4-one exhibited strong cytotoxicity. For instance, one derivative showed an IC50 value of 1.18 µM against HCT116 cells, indicating its potential as a chemotherapeutic agent.

Data Summary Table

Biological ActivityTargetIC50/EC50 ValuesReference
AntimycobacterialMycobacterium tuberculosisSignificant inhibition observed
AnticancerMCF7 (breast), HCT116 (colon), PC3 (prostate)Ranges from 1.18 µM to 8.83 µM
AntiviralZIKV/DENVEC50 ~ 1.4 μM for DENV-2

Q & A

Q. What are effective synthetic routes for 2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

A two-step approach is commonly employed:

  • Step 1 : Cyclization of precursor amines (e.g., 3-aminothiophene derivatives) with formamide under mild conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one core (yields: 60–65%) .
  • Step 2 : Functionalization via Pd-catalyzed C–C/C–N cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce substituents like aryl or alkynyl groups. For example, coupling 6-bromo derivatives with phenylacetylene achieved 85% yield using Pd catalysts .
  • Chlorination : For C4 substitution, POCl₃ in toluene with Et₃N at 100°C effectively replaces hydroxyl groups with chlorine .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Resolve aromatic protons and trifluoromethyl groups (e.g., δ 10.43 ppm for NH in DMSO-d₆) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated: 400.1914, observed: 400.1914) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/OH vibrations .
  • Melting Points : Used for purity assessment (e.g., 183–185°C for derivative 6b) .

Q. What in vitro assays are used for initial biological screening?

  • Anticancer Activity : MTT assays against human cancer cell lines (e.g., leukemia, breast cancer) with IC₅₀ values compared to reference drugs .
  • Antiplasmodial Screening : Inhibition of Plasmodium falciparum growth in erythrocyte cultures (e.g., 40/120 derivatives showed sub-µM activity) .
  • Enzyme Inhibition : Dihydrofolate reductase (DHFR) assays to evaluate IC₅₀ values (e.g., 4a: IC₅₀ = 0.12 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for antiplasmodial activity?

  • Core Modifications : Introducing electron-withdrawing groups (e.g., -CF₃ at C2) enhances lipophilicity and target binding .
  • Substitution Patterns : 6-Aryl derivatives (e.g., 4-chlorophenyl) improve Plasmodium inhibition by 10-fold compared to unsubstituted analogs .
  • Trichloromethyl Groups : At C2, these groups increase potency (e.g., compound 4o: IC₅₀ = 0.8 nM) via hydrophobic interactions with parasite enzymes .

Q. How are computational methods applied to optimize inhibitor design?

  • Molecular Docking : OpenEye software (Fred, Omega2) predicts binding to tyrosinase or PDE6. For example, 2,4-dihydroxybenzene derivatives showed strong hydrogen bonding with tyrosinase’s active site .
  • Ligand Efficiency : Fragment-based optimization (e.g., compound 28e for PDE7 inhibition: LE = 0.45) balances potency and molecular weight .
  • ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability for lead prioritization .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Combine enzymatic (e.g., DHFR inhibition) and cellular (e.g., MTT) assays to distinguish direct enzyme effects from off-target toxicity .
  • Batch Variability Control : Standardize synthetic protocols (e.g., POCl₃ chlorination vs. formamide cyclization) to minimize impurity-driven discrepancies .
  • Statistical Validation : Use dose-response curves (≥3 replicates) and ANOVA to confirm IC₅₀ reproducibility .

Q. What strategies improve selectivity for kinase or enzyme targets?

  • Positional Isomerism : Thieno[3,2-d]pyrimidin-4-ones show higher selectivity for PDE7 over PDE4 compared to thieno[2,3-d] analogs due to steric compatibility .
  • Substituent Tuning : 3-Methoxyphenyl groups at C6/C7 reduce off-target binding (e.g., 12a: >100-fold selectivity for 17β-HSD2 vs. other dehydrogenases) .

Q. How to optimize reaction yields in cross-coupling steps?

  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Sonogashira reactions (85% vs. 60% yield) .
  • Solvent Optimization : Dichloromethane/methanol (95:5) enhances purity in flash chromatography .
  • Microwave Assistance : Reduces reaction time for Buchwald-Hartwig aminations (e.g., 4p: 32% yield in 20 min vs. 12 hours conventionally) .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Prodrug Design : Introduce phosphate esters at C3-OH, which hydrolyze in vivo to active forms .
  • Co-solvents : Use DMSO/PBS (≤0.1% v/v) to maintain compound stability without cell toxicity .

Q. What purification techniques are optimal for polar derivatives?

  • Flash Chromatography : Gradient elution (CH₂Cl₂ → 5% MeOH) resolves polar pyrazolyl hydrazones .
  • Recrystallization : Isopropanol/water mixtures yield high-purity solids (e.g., 4q: 21% yield) .
  • HPLC Prep : Reverse-phase C18 columns separate isomers (e.g., thieno[2,3-d] vs. [3,2-d] pyrimidinones) .

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